(2-Amino-3-nitrophenyl)methanol
Overview
Description
(2-Amino-3-nitrophenyl)methanol is an organic compound with the molecular formula C7H8N2O3 It is a derivative of benzene, featuring both amino and nitro functional groups attached to the benzene ring, along with a hydroxymethyl group
Mechanism of Action
Target of Action
The primary target of (2-Amino-3-nitrophenyl)methanol is PqsD , a key enzyme involved in signal molecule biosynthesis in the cell-to-cell communication of Pseudomonas aeruginosa . This enzyme plays a crucial role in the quorum sensing (QS) system of the bacteria, which allows them to behave collectively rather than as individuals .
Mode of Action
This compound interacts with its target, PqsD, by inhibiting its function . This inhibition disrupts the QS system, affecting the production of signal molecules such as HHQ and PQS in Pseudomonas aeruginosa . The compound exhibits a tight-binding mode of action, indicating a strong interaction with the enzyme .
Biochemical Pathways
The inhibition of PqsD by this compound affects the QS system, leading to a decrease in the production of signal molecules . These molecules are crucial for the bacteria’s collective behavior, including the regulation of virulence factors and biofilm formation . Therefore, the compound’s action can disrupt these processes, potentially reducing the bacteria’s pathogenicity .
Pharmacokinetics
It’s important to note that the compound’s efficacy in cellulo suggests it may have favorable adme (absorption, distribution, metabolism, and excretion) properties
Result of Action
The inhibition of PqsD by this compound leads to a decrease in the production of signal molecules, disrupting the QS system . This can result in a reduction of the bacteria’s collective behaviors, such as biofilm formation and the production of virulence factors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-3-nitrophenyl)methanol typically involves the nitration of 2-aminophenylmethanol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized for yield and purity, and the product is often purified through recrystallization or other separation techniques to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2-Amino-3-nitrophenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group, resulting in the formation of a diamine derivative.
Substitution: The amino group can participate in electrophilic substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions are commonly used.
Substitution: Acylation can be carried out using acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of 2-amino-3-nitrobenzaldehyde or 2-amino-3-nitrobenzoic acid.
Reduction: Formation of 2,3-diaminophenylmethanol.
Substitution: Formation of N-acyl or N-alkyl derivatives of this compound.
Scientific Research Applications
(2-Amino-3-nitrophenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of dyes, pigments, and other materials with specific functional properties.
Comparison with Similar Compounds
Similar Compounds
- (2-Amino-4-nitrophenyl)methanol
- (2-Amino-5-nitrophenyl)methanol
- (2-Amino-6-nitrophenyl)methanol
Uniqueness
(2-Amino-3-nitrophenyl)methanol is unique due to the specific positioning of the amino and nitro groups on the benzene ring, which influences its chemical reactivity and biological activity. The hydroxymethyl group further adds to its versatility, allowing for additional functionalization and derivatization.
Properties
IUPAC Name |
(2-amino-3-nitrophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c8-7-5(4-10)2-1-3-6(7)9(11)12/h1-3,10H,4,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDXMUKYIMSGDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50444955 | |
Record name | (2-Amino-3-nitrophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50444955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139743-08-1 | |
Record name | (2-Amino-3-nitrophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50444955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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